molecular formula C9H14O B11946879 1-Ethenyl-3-methylcyclohex-2-en-1-ol CAS No. 62763-42-2

1-Ethenyl-3-methylcyclohex-2-en-1-ol

Cat. No.: B11946879
CAS No.: 62763-42-2
M. Wt: 138.21 g/mol
InChI Key: VETXXJZMVVPTTA-UHFFFAOYSA-N
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Description

1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is a cyclic alcohol with a vinyl group and a methyl group attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-3-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-methylcyclohex-2-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the vinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-Ethenyl-3-methylcyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenyl-3-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. Its vinyl group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-3-methylcyclohex-2-en-1-ol is unique due to its combination of a vinyl group and a hydroxyl group on a cyclohexene ring.

Properties

CAS No.

62763-42-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethenyl-3-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h3,7,10H,1,4-6H2,2H3

InChI Key

VETXXJZMVVPTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)(C=C)O

Origin of Product

United States

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